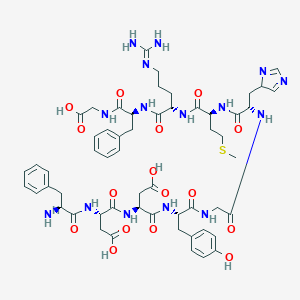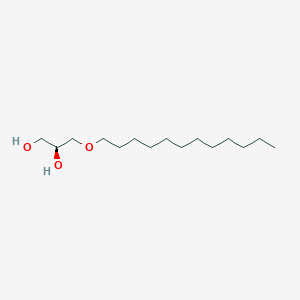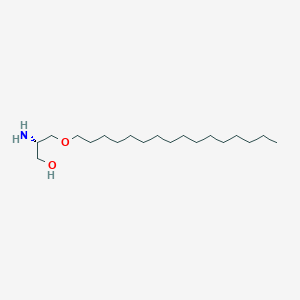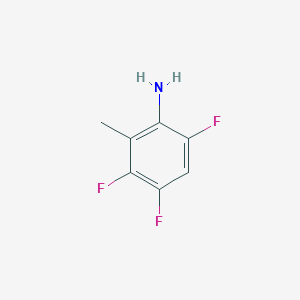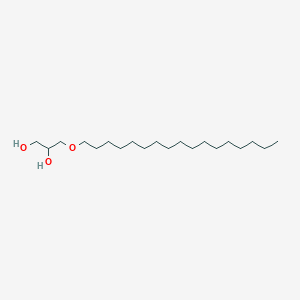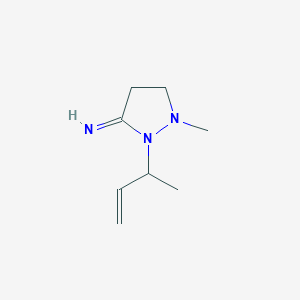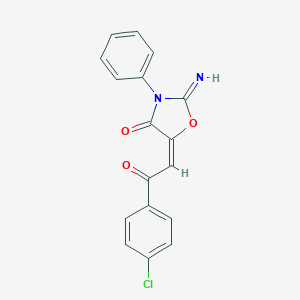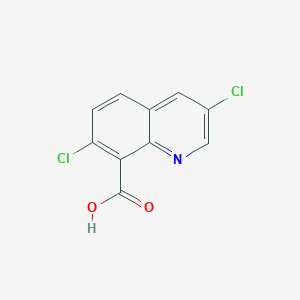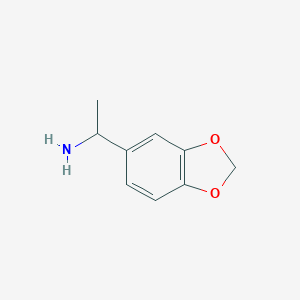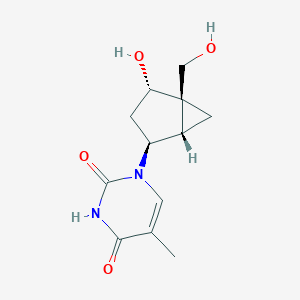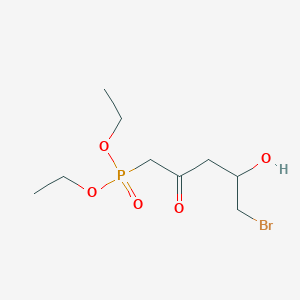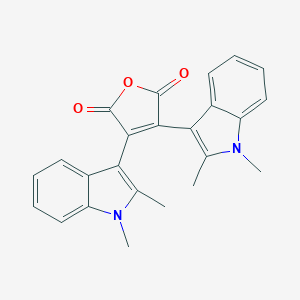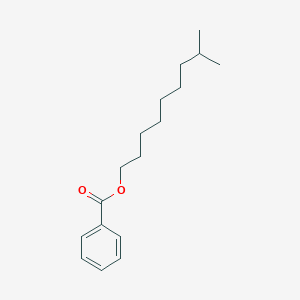![molecular formula C9H8Cl2FNO B055439 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone CAS No. 123732-74-1](/img/structure/B55439.png)
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone, also known as DF-MPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DF-MPA is a derivative of the well-known drug methylenedioxymethamphetamine (MDMA), which is commonly known as ecstasy. However, unlike MDMA, DF-MPA is not a recreational drug and is used purely for research purposes.
Mécanisme D'action
The exact mechanism of action of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is thought to be responsible for the neuroprotective effects of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone.
Effets Biochimiques Et Physiologiques
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also has a long half-life, which makes it useful for studying long-term effects. However, one limitation of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone. One area of interest is in the development of new drugs based on 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone that may be useful in the treatment of neurodegenerative diseases. Another area of research is in the study of the long-term effects of 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone on the brain and the development of tolerance to its effects. Additionally, 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone may be useful in the study of the molecular mechanisms underlying addiction and drug abuse.
Méthodes De Synthèse
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone can be synthesized through a multistep process that involves the reaction of 4-fluoro-2-nitroaniline with 2,2-dichloroethyl ketone in the presence of a reducing agent such as iron powder. The resulting product is then treated with methylamine to produce 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone.
Applications De Recherche Scientifique
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been widely studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of neuroscience, where 2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
123732-74-1 |
|---|---|
Nom du produit |
2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
Formule moléculaire |
C9H8Cl2FNO |
Poids moléculaire |
236.07 g/mol |
Nom IUPAC |
2,2-dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2FNO/c1-13-7-4-5(12)2-3-6(7)8(14)9(10)11/h2-4,9,13H,1H3 |
Clé InChI |
JLKNTULZNDOAMX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
SMILES canonique |
CNC1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
Synonymes |
Ethanone, 2,2-dichloro-1-[4-fluoro-2-(methylamino)phenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
